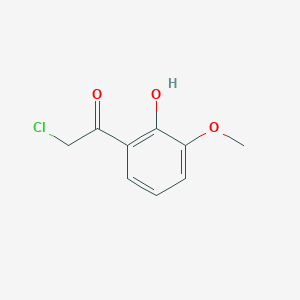![molecular formula C6H9N3O2 B12855022 7-Methoxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B12855022.png)
7-Methoxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine is a heterocyclic compound that belongs to the class of triazolo-oxazines This compound is characterized by its unique triazole and oxazine rings fused together, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with an epoxide, followed by cyclization to form the triazole ring. The methoxy group is introduced through methylation reactions using reagents such as methyl iodide.
Example Synthetic Route:
Starting Materials: Hydrazine derivative and epoxide.
Reaction Conditions: Cyclization in the presence of a base such as sodium hydroxide.
Methylation: Introduction of the methoxy group using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted triazolo-oxazines with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-Methoxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound is being explored as a potential drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 7-Methoxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The triazole ring is known to interact with metal ions, which can influence the compound’s biological activity. The methoxy group can also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine: Lacks the methoxy group, which can affect its solubility and reactivity.
7-Hydroxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine: The hydroxy group can lead to different hydrogen bonding interactions compared to the methoxy group.
7-Methyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine: The methyl group can influence the compound’s steric properties and reactivity.
Uniqueness
7-Methoxy-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine is unique due to the presence of the methoxy group, which enhances its solubility and potentially its biological activity. The combination of the triazole and oxazine rings provides a versatile scaffold for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
7-methoxy-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine |
InChI |
InChI=1S/C6H9N3O2/c1-10-6-4-11-3-5-2-7-8-9(5)6/h2,6H,3-4H2,1H3 |
InChI Key |
KEMJSCVIZMXJBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1COCC2=CN=NN12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


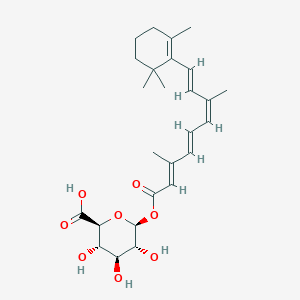
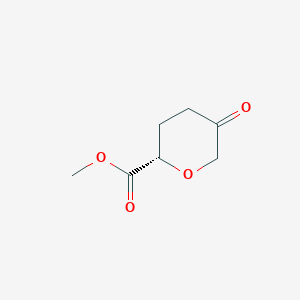
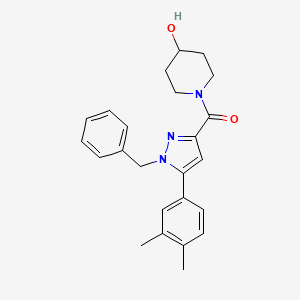
![4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12854960.png)
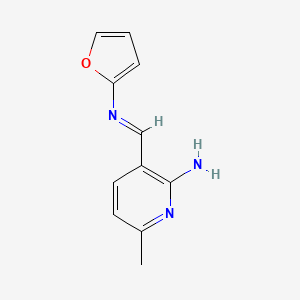
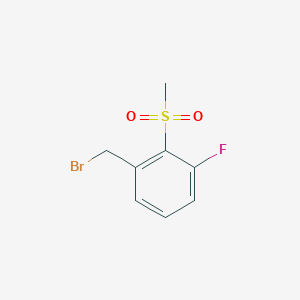
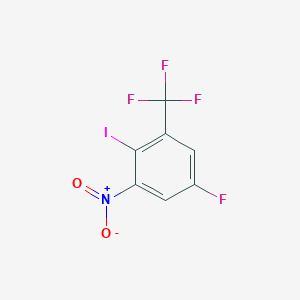
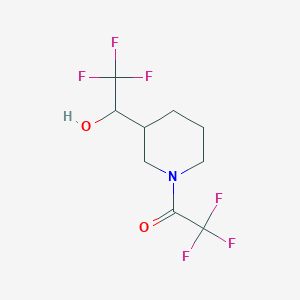
![3-Nitro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12854990.png)
![2-(2-Acetylbenzo[d]oxazol-6-yl)acetonitrile](/img/structure/B12854994.png)

![2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(4-fluoro-phenyl)-acetamide](/img/structure/B12855001.png)
